3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one
Overview
Description
3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C21H19ClN2O3S and its molecular weight is 414.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.0804913 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into similar compounds has shown significant interest in their synthesis for the purpose of investigating antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, indicating a potential application of related compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).
Lipase and α-Glucosidase Inhibition
Another area of research involves the inhibition of enzymes like lipase and α-glucosidase, which are significant for their roles in metabolic diseases. The study by Bekircan, Ülker, and Menteşe (2015) on novel heterocyclic compounds derived from a specific triazole shows their potential in inhibiting these enzymes, suggesting that related compounds could be explored for their effects on enzyme inhibition, which might be relevant for treating conditions like diabetes or obesity (Bekircan, O., Ülker, S., & Menteşe, E., 2015).
Investigation into Regenerable Antioxidants
Compounds with similar structures have been investigated for their antioxidant properties and the ability to be regenerated, which is crucial for creating efficient and sustainable antioxidant systems. Kumar et al. (2007) explored a series of antioxidants for their regenerability and efficiency, an approach that could be applied to related compounds for understanding their potential as antioxidants in biological or industrial applications (Kumar, S., Johansson, H., Engman, L., Valgimigli, L., Amorati, R., Fumo, M. G., & Pedulli, G., 2007).
Properties
IUPAC Name |
(5E)-5-[[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-3-10-24-20(25)18(23-21(24)28)12-14-4-9-19(26-2)15(11-14)13-27-17-7-5-16(22)6-8-17/h3-9,11-12H,1,10,13H2,2H3,(H,23,28)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBPEMZLNOXIST-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)CC=C)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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